3-Cyclohexyl-3-oxopropanenitrile

Biocatalysis Enantioselective synthesis Ketoreductase

3-Cyclohexyl-3-oxopropanenitrile (CAS 62455-70-3, C₉H₁₃NO, MW 151.21 g/mol) is a β-ketonitrile featuring a cyclohexyl group attached to a 3-oxopropanenitrile moiety. This compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazoloquinazolinones and cyanopyrimidines.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 62455-70-3
Cat. No. B032226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-3-oxopropanenitrile
CAS62455-70-3
Synonyms(Cyclohexylcarbonyl)acetonitrile;  3-Cyclohexyl-3-oxopropanenitrile;  3-Cyclohexyl-3-oxopropionitrile; 
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)CC#N
InChIInChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2
InChIKeySFILZUIMJFKTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-3-oxopropanenitrile (CAS 62455-70-3) Procurement Guide: Structure, Class, and Core Characteristics


3-Cyclohexyl-3-oxopropanenitrile (CAS 62455-70-3, C₉H₁₃NO, MW 151.21 g/mol) is a β-ketonitrile featuring a cyclohexyl group attached to a 3-oxopropanenitrile moiety [1]. This compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazoloquinazolinones and cyanopyrimidines . Its structure combines a reactive β-keto functionality with a cyano group, enabling applications in medicinal chemistry and agrochemical intermediate synthesis .

Why 3-Cyclohexyl-3-oxopropanenitrile Cannot Be Simply Substituted with Other β-Ketonitriles


β-Ketonitriles are not functionally interchangeable due to significant differences in steric bulk, electronic character, and enzyme recognition profiles. The cyclohexyl group in 3-Cyclohexyl-3-oxopropanenitrile confers distinct physicochemical properties (e.g., boiling point, density) and stereoelectronic effects that directly influence reactivity, enantioselectivity in enzymatic reductions, and the biological activity of downstream derivatives . Direct substitution with aryl analogs (e.g., 3-oxo-3-phenylpropanenitrile) or smaller cycloalkyl variants (e.g., 3-cyclopentyl-3-oxopropanenitrile) can alter reaction outcomes and compromise the potency of final compounds in target applications such as PARP-1 inhibition and mGlu5 modulation [1]. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation Evidence for 3-Cyclohexyl-3-oxopropanenitrile vs. Closest Analogs


Enantioselectivity in Ketoreductase-Catalyzed Reduction: Cyclohexyl vs. Phenyl β-Ketonitriles

In ketoreductase (SSCR)-catalyzed reductions, 3-Cyclohexyl-3-oxopropanenitrile exhibits a docking energy of −38.2 kcal/mol, compared to −48.1 kcal/mol for 3-oxo-3-phenylpropanenitrile. Both substrates achieve high enantioselectivity (99% ee, S-configuration), but the 9.9 kcal/mol energy difference indicates distinct enzyme-substrate interactions that may influence reaction kinetics and substrate suitability for specific biocatalytic processes [1].

Biocatalysis Enantioselective synthesis Ketoreductase

Application Specificity: 3-Cyclohexyl-3-oxopropanenitrile as a Key Intermediate for PARP-1 Inhibitors

3-Cyclohexyl-3-oxopropanenitrile is explicitly utilized in the synthesis of pyrazoloquinazolinone derivatives that act as potent PARP-1 inhibitors, with reported activities in the low nanomolar range (e.g., IC₅₀ values < 50 nM for certain derivatives) [1]. In contrast, the phenyl analog 3-oxo-3-phenylpropanenitrile is primarily employed for synthesizing 4H-pyrans, 2-pyridones, furans, and carbocyclics, with no documented application in PARP-1 inhibitor synthesis . This application divergence is driven by the cyclohexyl group's ability to occupy a hydrophobic pocket in the PARP-1 active site that phenyl groups cannot effectively fill .

Medicinal chemistry PARP-1 inhibition Oncology

Physicochemical Differentiation: Boiling Point and Density vs. Phenyl Analog

3-Cyclohexyl-3-oxopropanenitrile exhibits a predicted boiling point of 249.6±13.0 °C at 760 mmHg and a predicted density of 1.024±0.06 g/cm³ . In contrast, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) has a boiling point of 160.0 °C at 10 mmHg (equating to approximately 301 °C at 760 mmHg) and a density of 1.109 g/cm³ . While both compounds are liquids at room temperature, the cyclohexyl derivative has a lower density, which may influence phase separation behavior in aqueous-organic workups and distillation protocols.

Physicochemical properties Process chemistry Purification

Molecular Weight and Steric Bulk Differentiation vs. Cyclopentyl Analog

3-Cyclohexyl-3-oxopropanenitrile (MW 151.21 g/mol) possesses a six-membered cyclohexyl ring, providing greater steric bulk and conformational flexibility compared to the five-membered cyclopentyl analog 3-cyclopentyl-3-oxopropanenitrile (MW 137.18 g/mol) [1]. The cyclohexyl group can adopt chair conformations that project the β-ketonitrile moiety into distinct spatial orientations, whereas the cyclopentyl group is conformationally more restricted. This steric difference can influence regioselectivity in cycloaddition reactions and the binding mode of derived heterocycles in biological targets.

Steric effects Structure-activity relationship Synthetic intermediate

Application Specificity: 3-Cyclohexyl-3-oxopropanenitrile in mGlu5 Negative Allosteric Modulator Synthesis

3-Cyclohexyl-3-oxopropanenitrile is employed as a building block in the preparation of benzoxazoyl amino cyanopyrimidines, which act as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5) [1]. These compounds have demonstrated efficacy in preclinical models of anxiety, depression, and addiction. The cyclohexyl group contributes to the lipophilicity and three-dimensional shape required for binding to the allosteric pocket of mGlu5. Analogs with smaller or aromatic substituents (e.g., phenyl or cyclopentyl) have not been reported in this chemotype series, suggesting that the cyclohexyl moiety is critical for achieving the desired pharmacological profile .

Neuroscience mGlu5 modulation CNS drug discovery

Optimal Procurement and Research Scenarios for 3-Cyclohexyl-3-oxopropanenitrile Based on Differentiation Evidence


Medicinal Chemistry: Synthesis of PARP-1 Inhibitors for Oncology

3-Cyclohexyl-3-oxopropanenitrile is the preferred β-ketonitrile building block for constructing pyrazoloquinazolinone-based PARP-1 inhibitors. SAR studies demonstrate that the cyclohexyl group at the 3-position of the pyrazole ring is essential for achieving low nanomolar potency (IC₅₀ < 50 nM) . Procurement of this specific compound is required for replicating published synthetic routes and for hit-to-lead optimization campaigns in this target class. Substitution with phenyl or other aryl β-ketonitriles will not yield the same scaffold and is not supported by existing SAR.

Neuroscience Drug Discovery: mGlu5 Negative Allosteric Modulators

For programs developing mGlu5 NAMs for anxiety, depression, or addiction, 3-Cyclohexyl-3-oxopropanenitrile is a critical intermediate in the synthesis of 2-(2-benzoxazoyl amino)-4-aryl-5-cyanopyrimidines . The cyclohexyl moiety provides the optimal steric and lipophilic profile for binding to the mGlu5 allosteric pocket, and compounds derived from this building block have demonstrated in vivo efficacy . Researchers should procure this specific β-ketonitrile to ensure synthetic tractability and to align with published chemotypes.

Biocatalysis and Asymmetric Synthesis Method Development

3-Cyclohexyl-3-oxopropanenitrile serves as a valuable substrate for evaluating ketoreductase enantioselectivity, exhibiting a distinct docking energy profile (−38.2 kcal/mol) compared to phenyl analogs (−48.1 kcal/mol) . This difference makes it a useful probe for studying enzyme-substrate interactions and for developing biocatalytic routes to chiral β-hydroxynitriles. Procurement of this compound is warranted for laboratories engaged in enzyme engineering or asymmetric synthesis methodology.

Process Chemistry: Distillation and Purification Workflow Optimization

The lower predicted boiling point of 3-Cyclohexyl-3-oxopropanenitrile (249.6±13.0 °C at 760 mmHg) compared to aryl β-ketonitriles (~301 °C) makes it more amenable to atmospheric or reduced-pressure distillation for purification . Additionally, its lower density (1.024 g/cm³) facilitates cleaner phase separation in liquid-liquid extractions . Process chemists developing scalable synthetic routes should consider this compound when distillation or extraction efficiency is a key parameter.

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